2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate
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Overview
Description
2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate is an organic compound characterized by its cyclobutane ring substituted with ethoxycarbonyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate typically involves the cycloaddition reaction of ethyl diazoacetate with diphenylacetylene. This reaction is carried out in the presence of a catalyst, such as rhodium or copper complexes, under controlled temperature and pressure conditions to ensure the formation of the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate
- 2-(Ethoxycarbonyl)-3,4-diphenylcyclopentane-1-carboxylate
- 2-(Ethoxycarbonyl)-3,4-diphenylcyclohexane-1-carboxylate
Uniqueness
2-(Ethoxycarbonyl)-3,4-diphenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and as a template for designing new compounds with desired properties.
Properties
CAS No. |
114124-98-0 |
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Molecular Formula |
C20H19O4- |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3,4-diphenylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C20H20O4/c1-2-24-20(23)18-16(14-11-7-4-8-12-14)15(17(18)19(21)22)13-9-5-3-6-10-13/h3-12,15-18H,2H2,1H3,(H,21,22)/p-1 |
InChI Key |
VIFMRMIKDGJEKA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1C(C(C1C(=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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